Verbenalin

説明

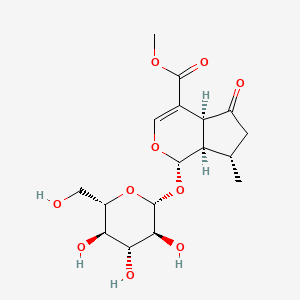

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It is characterized by a cyclopenta[c]pyran ring system, which is fused with a glucopyranosyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Verbenalin involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glucopyranosyl moiety. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

化学反応の分析

Types of Reactions

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl groups in the glucopyranosyl moiety can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Neuroprotective Effects

Alzheimer's Disease (AD) Research

Recent studies have highlighted verbenalin's role in mitigating the effects of Alzheimer's disease. A notable investigation demonstrated that treatment with this compound significantly reduced amyloid-beta (Aβ) peptide generation in cellular models of AD. In Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells, this compound decreased both intracellular and extracellular expression of APP, leading to a reduction in Aβ levels. This was corroborated by immunohistochemistry (IHC) results in AD transgenic mice, where this compound-treated groups exhibited lower levels of Aβ and tau proteins in the hippocampus compared to controls .

Microarray Gene Expression Profiling

Another study utilized microarray analysis to explore the gene expression changes in human amniotic epithelial cells treated with this compound. The results indicated significant enrichment of gene sets associated with neurogenesis and lysosomal dysfunction, suggesting a potential therapeutic pathway for AD through modulation of neuroprotective genes .

Anti-Inflammatory and Immune Enhancing Properties

Natural Killer (NK) Cell Activation

This compound has been shown to enhance the efficiency of natural killer (NK) cells, which play a crucial role in the immune response against viral infections. In a mouse model of influenza virus infection, administration of Verbena officinalis extract containing this compound reduced lung injury and promoted NK cell activation. The study revealed that this compound significantly increased NK cell killing efficiency without adversely affecting their proliferation or cytotoxic functions .

Cardiovascular and Cerebral Protection

Cerebral Ischemia-Reperfusion Injury

Research involving a rat model of focal cerebral ischemia-reperfusion demonstrated that this compound could inhibit apoptosis-related gene expression while promoting anti-apoptotic gene expression. The administration of this compound resulted in improved neurological outcomes and reduced cerebral infarct size following ischemic events. These findings suggest that this compound may have protective effects on brain microcirculation and energy metabolism during ischemic conditions .

Hepatic Protection

Alcohol-Associated Hepatic Damage

In a recent study, this compound was evaluated for its protective effects against hepatic damage induced by alcohol-associated steatohepatitis (ASH). The compound was found to regulate mitochondrial dysfunction and mitigate ferroptosis, a form of regulated cell death associated with oxidative stress. This highlights this compound's potential as a therapeutic agent for liver-related conditions .

Summary Table of Applications

作用機序

The mechanism of action of Verbenalin involves its interaction with specific molecular targets. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, influencing various biological pathways. The compound’s unique structure enables it to modulate enzyme activity and receptor interactions .

類似化合物との比較

Similar Compounds

- Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-4a,7-dihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

- (4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one

Uniqueness

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific stereochemistry and the presence of both a cyclopenta[c]pyran ring and a glucopyranosyl moiety. This combination of features makes it distinct from other similar compounds and contributes to its diverse applications in scientific research .

生物活性

Verbenalin is a bioactive compound predominantly found in Verbena officinalis, known for its various pharmacological properties. Recent studies have highlighted its potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), as well as its immunomodulatory and antioxidant effects. This article provides an overview of the biological activities associated with this compound, supported by research findings and case studies.

Recent research has demonstrated that this compound significantly reduces amyloid-beta (Aβ) peptide generation, a hallmark of Alzheimer's disease. In a study involving Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells, this compound treatment resulted in decreased intracellular expression and release of APP protein, leading to a reduction in Aβ production. This effect was corroborated by immunohistochemistry (IHC) analysis in AD animal models, where treated subjects exhibited lower levels of Aβ and tau proteins in the hippocampus compared to untreated controls .

Table 1: Effects of this compound on Aβ Production

| Treatment | Aβ Levels (Relative Intensity) | Tau Levels (Relative Intensity) | BDNF Expression |

|---|---|---|---|

| Control | High | High | Low |

| This compound 100 mg/kg | Moderate | Moderate | Restored |

| This compound 200 mg/kg | Low | Low | Restored |

| Donepezil | Moderate | Low | Moderate |

2. Sleep-Promoting and Antioxidant Activities

This compound has been identified as a sleep-promoting agent, which may be beneficial for individuals suffering from sleep disorders. Its antioxidant properties further enhance its therapeutic potential by reducing oxidative stress in neural tissues. Studies indicate that this compound can improve brain microcirculation and protect against cerebral ischemic damage, thus contributing to overall brain health .

3. Immunomodulatory Effects

Research has shown that this compound enhances natural killer (NK) cell activity, suggesting its role as an immunomodulator. It binds to inhibitory receptors on NK cells, such as NKG2A and KIR2DL1, thereby promoting cytotoxic activity against viral infections . This mechanism could be leveraged for therapeutic applications in viral diseases.

Case Study: Immunomodulation by this compound

In a controlled study involving viral infection models, administration of this compound led to a significant increase in NK cell-mediated cytotoxicity. The results indicated that this compound not only enhanced the efficiency of NK cells but also reduced inhibitory signaling pathways that typically dampen immune responses.

4. Safety and Toxicity

While the therapeutic benefits of this compound are promising, it is essential to consider its safety profile. Preliminary studies suggest that this compound has low toxicity levels; however, further research is required to establish comprehensive safety data across different dosages and treatment durations .

特性

IUPAC Name |

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRWTJXGMHOFN-UDHWGNCTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。